4a-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Yuheinoside can be isolated from the herbs of Pedicularis cephalantha. The isolation process typically involves extraction and purification using silica gel column chromatography. The compound is identified based on its physicochemical and spectroscopic properties, including IR, MS, and NMR spectra.
Industrial Production Methods: Industrial production of Yuheinoside involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction, followed by purification using chromatographic techniques to obtain high-purity Yuheinoside.
Chemical Reactions Analysis
Types of Reactions: Yuheinoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in the reactions involving Yuheinoside include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of Yuheinoside depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of Yuheinoside, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Yuheinoside has a wide range of scientific research applications due to its biological activities. It is used in chemistry for studying the properties and reactions of iridoid glucosides . In biology, Yuheinoside is investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities . In medicine, it is explored for its potential use in developing new drugs and treatments for various diseases .
Mechanism of Action
The mechanism of action of Yuheinoside involves its interaction with specific molecular targets and pathways in the body. It exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes . For example, Yuheinoside may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses . The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand the compound’s mechanism of action .
Comparison with Similar Compounds
Yuheinoside is structurally similar to other iridoid glucosides, such as Euphroside, 8-Epideoxyloganic acid, and Loganic acid . These compounds share similar core structures but differ in their functional groups and substructures, which can result in different physicochemical properties and biological activities . Compared to these similar compounds, Yuheinoside is unique due to its specific molecular structure and the distinct biological activities it exhibits .
List of Similar Compounds:- Euphroside
- 8-Epideoxyloganic acid
- Loganic acid
- Alboside I
- Gentiournoside D
- Shanzhiside
- Negundoside
- Monotropein
- Adoxosidic acid
- Suspenoidside B
- Geniposidic acid
- Scandoside
- Deacetylasperulosidic acid
- Asperulosidic acid
- Paederosidic acid
- 10-O-trans-p-coumaroylscandoside
- 10-O-trans-p-Feruloylscandoside
Properties
IUPAC Name |
4a-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O9/c1-7-2-3-16(22)8(4-17)6-23-14(10(7)16)25-15-13(21)12(20)11(19)9(5-18)24-15/h4,6-7,9-15,18-22H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCRICPXIMDIGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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